Solubility Profiling & Solvent Selection: 2',4'-Dichloro-6'-fluorophenacyl bromide
Executive Summary This technical guide addresses the solubility parameters and solvent compatibility of 2',4'-Dichloro-6'-fluorophenacyl bromide (CAS: 400876-26-4), a critical electrophilic intermediate used primarily in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the solubility parameters and solvent compatibility of 2',4'-Dichloro-6'-fluorophenacyl bromide (CAS: 400876-26-4), a critical electrophilic intermediate used primarily in the synthesis of fused heterocycles such as imidazo[1,2-a]pyridines.
Effective solvent selection for this compound is governed by two competing factors: solubility maximization (favored by polar aprotic solvents) and stability preservation (compromised by nucleophilic solvents). This guide provides a tiered solvent selection strategy, safety protocols for handling this potent lachrymator, and a standardized method for empirical solubility determination.
Physicochemical Profile
Understanding the molecular architecture is the first step in predicting solubility behavior.[1] The presence of three halogen atoms (two chlorines, one fluorine) on the aromatic ring significantly increases lipophilicity compared to unsubstituted phenacyl bromide, while the
-bromo ketone moiety introduces high reactivity.
Property
Value / Description
IUPAC Name
2-Bromo-1-(2,4-dichloro-6-fluorophenyl)ethanone
Molecular Formula
CHBrClFO
Molecular Weight
285.92 g/mol
Physical State
White to off-white crystalline solid
Predicted LogP
~3.2 - 3.7 (High Lipophilicity)
H-Bond Donors/Acceptors
0 Donors / 1 Acceptor (Ketone)
Key Hazard
Lachrymator (Causes severe eye/respiratory irritation)
Solubility Landscape & Solvent Compatibility
The solubility of 2',4'-Dichloro-6'-fluorophenacyl bromide follows the "like dissolves like" principle, but with critical reactivity constraints.
Primary Solvents (High Solubility)
These solvents are recommended for preparing stock solutions or running nucleophilic substitution reactions (e.g., with 2-aminopyridines).
Dichloromethane (DCM) & Chloroform:
Solubility:Excellent (>100 mg/mL) .
Mechanism:[2] Van der Waals interactions and halogen bonding.
Application: Liquid-liquid extraction and transport.
Since specific literature values for this specific halogenated analog are sparse, researchers must often determine exact solubility empirically. This protocol ensures accuracy while mitigating safety risks.
Safety Pre-requisites
Engineering Control: All operations must be performed in a functional fume hood .
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.
Deactivation: Have a solution of 10% aqueous sodium thiosulfate or sodium bisulfite ready to neutralize spills (reacts with the alkyl bromide).
Step-by-Step Methodology
Preparation:
Weigh 3 clean, dry 4 mL glass vials (
).
Add approximately 100 mg of 2',4'-Dichloro-6'-fluorophenacyl bromide to each vial.
Saturation:
Add exactly 1.0 mL of the target solvent (e.g., Acetone, MeCN, Toluene) to the vial.
Cap tightly and vortex for 5 minutes.
Observation: If the solid dissolves completely, add another 50 mg and repeat until a visible solid precipitate remains (saturation point).
Equilibration:
Place vials in a shaker or water bath at 25°C for 4 hours.
Allow to stand for 1 hour to let undissolved solids settle.
Sampling & Drying:
Carefully remove the supernatant (saturated solution) using a syringe filter (0.45 µm PTFE) to exclude solids.
Transfer exactly 0.5 mL of the filtrate to a pre-weighed vial (
).
Evaporate the solvent under a gentle stream of nitrogen.
Dry the residue in a vacuum desiccator for 2 hours.
Calculation:
Weigh the vial with the dried residue (
).
Calculate Solubility (
) in mg/mL:
Synthesis Workflow Visualization
The following diagram illustrates the role of solubility in the synthesis of imidazo[1,2-a]pyridines, highlighting where solvent choice impacts reaction efficiency.
Figure 2: Typical synthetic workflow. Note that the phenacyl bromide must be fully dissolved before heating to ensure homogenous kinetics.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121591707, 2-Bromo-1-(2,4-dichloro-6-fluorophenyl)ethanone. Retrieved from [Link]
Organic Syntheses (1941). Phenacyl Bromide Preparation and Purification. Org. Syn. Coll. Vol. 1, p. 127. Retrieved from [Link]
Beilstein Journal of Organic Chemistry (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. Retrieved from [Link]
Master Organic Chemistry (2012). Polar Protic vs Polar Aprotic Solvents in Nucleophilic Substitution. Retrieved from [Link]
A Technical Guide to the Physicochemical Characterization of 2',4'-Dichloro-6'-fluorophenacyl bromide: Determination of Melting and Boiling Points
Abstract This technical guide provides a comprehensive framework for the determination of the melting and boiling points of the novel compound 2',4'-Dichloro-6'-fluorophenacyl bromide. Acknowledging the current absence o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the determination of the melting and boiling points of the novel compound 2',4'-Dichloro-6'-fluorophenacyl bromide. Acknowledging the current absence of experimentally determined values in public literature, this document outlines a robust, first-principles approach for researchers, scientists, and drug development professionals. By synthesizing data from structurally analogous compounds and detailing validated experimental protocols, this guide offers a self-validating system for the accurate characterization of this and similar halogenated phenacyl bromides. The methodologies described herein are grounded in established principles of organic chemistry and physical property measurement, ensuring both technical accuracy and field-proven reliability.
Introduction and Context
2',4'-Dichloro-6'-fluorophenacyl bromide is a halogenated aromatic ketone of significant interest in synthetic organic chemistry and drug discovery. Phenacyl bromides, as a class, are powerful alkylating agents and versatile intermediates for the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures.[1] The specific substitution pattern of 2',4'-Dichloro-6'-fluorophenacyl bromide—with its combination of chloro, fluoro, and bromo moieties—suggests its potential utility in creating novel pharmaceutical candidates with tailored electronic and steric properties.
Accurate determination of fundamental physicochemical properties, such as melting and boiling points, is a cornerstone of chemical research and development. These parameters are critical for:
Purity Assessment: A sharp and well-defined melting point is a primary indicator of a compound's purity.
Reaction Optimization: Knowledge of a compound's boiling point is essential for purification via distillation and for defining safe temperature limits for chemical reactions.
Material Handling and Storage: Understanding the physical state of a substance at various temperatures is crucial for safe handling and long-term stability.
Regulatory Compliance: Accurate physical property data is a mandatory component of safety data sheets (SDS) and regulatory submissions.
Predictive Analysis Based on Structurally Analogous Compounds
To establish a reasonable expectation for the physical properties of 2',4'-Dichloro-6'-fluorophenacyl bromide, it is instructive to examine the melting and boiling points of structurally related compounds. The addition of halogen atoms and their position on the phenyl ring significantly influence intermolecular forces and, consequently, these physical properties.
Effect of Halogenation: The presence of halogens generally increases the molecular weight and polarizability, leading to stronger van der Waals forces and typically higher melting and boiling points compared to the unsubstituted phenacyl bromide. The high melting point of p-bromophenacyl bromide illustrates this trend.
Substitution Pattern: The multiple halogen substitutions on 2',4'-Dichloro-6'-fluorophenacyl bromide (molecular weight: 285.92 g/mol ) suggest that its melting point will likely be that of a solid at room temperature, potentially in the range of 40-70°C, and its boiling point will be significantly higher than that of phenacyl bromide, necessitating vacuum distillation to prevent decomposition.
Experimental Determination of Physicochemical Properties
The following sections detail the necessary steps for the synthesis, purification, and subsequent determination of the melting and boiling points of 2',4'-Dichloro-6'-fluorophenacyl bromide.
Synthesis and Purification
The most common and effective method for preparing phenacyl bromides is the α-bromination of the corresponding acetophenone.[3] This approach ensures high yields and purity, which are prerequisites for accurate physical property measurements.
Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of 2',4'-Dichloro-6'-fluorophenacyl bromide.
Detailed Protocol:
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2',4'-dichloro-6'-fluoroacetophenone in glacial acetic acid.
Bromination: Cool the solution in an ice bath. Slowly add one molar equivalent of bromine from the dropping funnel, ensuring the temperature remains below 20°C to minimize side reactions.[6]
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Isolation: Pour the reaction mixture into a beaker of ice-water to precipitate the crude product.
Purification: Filter the solid product and wash it with cold water, followed by a cold 50% ethanol solution to remove impurities.[6] For optimal purity, recrystallize the crude product from a suitable solvent such as ethanol or methanol. Dry the purified crystals under vacuum.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it changes state from solid to liquid. For a pure substance, this occurs over a narrow range.
Experimental Workflow for Melting Point Determination:
Caption: Standard procedure for melting point determination using a capillary method.
Methodology:
Sample Preparation: Ensure the purified 2',4'-Dichloro-6'-fluorophenacyl bromide is completely dry and finely powdered.
Capillary Loading: Pack the sample into a capillary tube to a height of 2-3 mm.
Measurement: Place the capillary tube in a calibrated digital melting point apparatus.
Heating Protocol: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point (based on analogs). Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure compound will have a sharp melting range of 1-2°C.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds that may decompose at atmospheric pressure, the boiling point is determined under reduced pressure (vacuum distillation).
Experimental Workflow for Boiling Point Determination:
Caption: Procedure for determining boiling point under reduced pressure.
Methodology:
Apparatus: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.
Sample Preparation: Place the purified 2',4'-Dichloro-6'-fluorophenacyl bromide into the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
Procedure:
Evacuate the system to a stable, low pressure (e.g., 0.5-1.0 mmHg).
Begin heating the distillation flask gently.
The boiling point is the temperature at which the vapor condenses on the thermometer bulb, and this temperature remains constant.
Record both the temperature and the precise pressure at which the boiling point was measured.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The synthesis of a pure compound, confirmed by a sharp melting point and consistent spectroscopic data (NMR, IR), is the foundation for accurate physical property measurement. The use of calibrated instrumentation (thermometers, manometers) is critical. For validation, it is recommended to first measure the melting or boiling point of a known standard, such as pure phenacyl bromide, to confirm the accuracy of the apparatus and technique before proceeding with the novel compound.
Conclusion
While specific experimental data for the melting and boiling points of 2',4'-Dichloro-6'-fluorophenacyl bromide are not yet documented, a systematic approach based on the analysis of analogous compounds and established experimental protocols allows for their reliable determination. By following the detailed methodologies outlined in this guide, researchers can confidently characterize this and other novel compounds, ensuring the integrity and reproducibility of their scientific work.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 121591707, 2',4'-Dichloro-6'-fluorophenacyl bromide. Retrieved from [Link].
Cowper, R. M., & Davidson, L. H. (1943). Phenacyl bromide. Organic Syntheses, 23, 76. (As presented on the Organic Syntheses website: [Link]).
Chemsrc (2025). p-Fluorophenacyl bromide. Retrieved from [Link].
Clarke, H. T., & Taylor, E. R. (1922). p-Bromophenacyl bromide. Organic Syntheses, 2, 10. (As presented on the Organic Syntheses website: [Link]).
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 121591737, 2',4'-Dichloro-6'-methylphenacyl bromide. Retrieved from [Link].
Wikipedia (n.d.). Phenacyl bromide. Retrieved from [Link].
ResearchGate (n.d.). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. Retrieved from [Link].
Cheméo (n.d.). Chemical Properties of Bromo-4-fluoroacetophenone (CAS 403-29-2). Retrieved from [Link].
Ottokemi (n.d.). 4-Fluorophenacyl bromide, 97%. Retrieved from [Link].
U.S. Environmental Protection Agency (2025). 2-bromo-4-fluorophenylacetic acid Properties. Retrieved from [Link].
Google Patents (n.d.). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.
Unveiling the Impact: Electronic Effects of Fluorine Substitution on Phenacyl Bromide Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3][4][5] This guide provides an in-depth exploration of the nuanced electronic effects of fluorine substitution on the reactivity of phenacyl bromides, a class of versatile synthetic intermediates. By dissecting the interplay of inductive and resonance effects, and quantifying these through kinetic studies and Hammett analysis, we aim to provide researchers with a robust framework for predicting and harnessing the reactivity of these valuable building blocks in drug discovery and development.
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry and the Importance of Phenacyl Bromides
Fluorine, the most electronegative element, imparts unique properties to organic molecules, making it a favored tool for medicinal chemists.[5] Its small size allows it to act as a hydrogen isostere, while its powerful electron-withdrawing nature can significantly alter the acidity, basicity, and metabolic stability of a drug candidate.[2] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its profound impact on drug efficacy.[1]
Phenacyl bromides, or α-bromoacetophenones, are highly valuable synthetic intermediates due to the presence of two reactive sites: the carbonyl group and the α-bromomethyl group.[6] The latter is particularly susceptible to nucleophilic substitution (SN2) reactions, providing a convenient handle for the introduction of diverse functional groups and the construction of complex molecular architectures.[7][8] Understanding how substituents on the aromatic ring modulate the reactivity of the benzylic bromide is therefore crucial for efficient and predictable synthesis. This guide focuses specifically on the electronic consequences of fluorine substitution, a common strategy in drug design.
The Dichotomous Nature of Fluorine's Electronic Influence
The effect of a fluorine substituent on the reactivity of an aromatic ring is a fascinating case of competing electronic effects:
Inductive Effect (-I): Due to its extreme electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma (σ) bond framework.[9] This effect deactivates the ring towards electrophilic attack.
Resonance Effect (+R or +M): Despite its electronegativity, the lone pairs on the fluorine atom can be donated into the aromatic π-system through resonance.[10] This electron-donating effect is most pronounced at the ortho and para positions.
Crucially, for fluorine, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the benzene ring.[9] However, the resonance effect still plays a significant role in directing the regioselectivity of reactions and influencing the stability of reaction intermediates.
Quantifying Substituent Effects: The Hammett Equation
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of a substituent on the reactivity of a molecule.[11][12] It relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k0) of the unsubstituted reactant through the following relationship:
log(k/k0) = σρ
σ (Sigma): The substituent constant, which is a measure of the electronic effect (both inductive and resonance) of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
ρ (Rho): The reaction constant, which is a measure of the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.[11]
For the SN2 reaction of phenacyl bromides with nucleophiles, a positive ρ value is typically observed.[13] This is because the transition state involves the formation of a partial negative charge on the incoming nucleophile and the departing bromide ion, and the stabilization of this negative charge by electron-withdrawing groups on the aromatic ring accelerates the reaction.
Impact of Fluorine Substitution on Phenacyl Bromide Reactivity
The position of fluorine substitution on the phenacyl bromide ring has a predictable, yet significant, impact on the rate of nucleophilic substitution at the α-carbon.
para-Fluorophenacyl Bromide: At the para position, both the strong -I and weaker +R effects of fluorine are at play. The dominant electron-withdrawing inductive effect stabilizes the electron-rich transition state of the SN2 reaction, leading to an increase in reactivity compared to unsubstituted phenacyl bromide.
meta-Fluorophenacyl Bromide: In the meta position, the resonance effect is negligible. Therefore, the strong electron-withdrawing inductive effect of fluorine is the primary electronic influence. This leads to a significant stabilization of the SN2 transition state and a marked increase in reactivity .
ortho-Fluorophenacyl Bromide: The ortho position is more complex due to the interplay of electronic and steric effects. While the -I effect is strongest at this position, steric hindrance can impede the approach of the nucleophile, potentially slowing the reaction rate.[14][15] The net effect on reactivity will depend on the size of the nucleophile and the specific reaction conditions.
Table 1: Relative Reactivity of Fluorinated Phenacyl Bromides
Substituent Position
Dominant Electronic Effect(s)
Expected Impact on SN2 Rate
Hammett σ Value
para
-I > +R
Increase
σp = +0.06
meta
-I
Significant Increase
σm = +0.34
ortho
-I and Steric Hindrance
Variable (often decreased)
-
Note: Hammett σ values are for the substituent on a benzoic acid system and serve as a general guide to the electronic effect.[16]
Experimental Protocols
Synthesis of 4-Fluorophenacyl Bromide
This protocol describes the α-bromination of 4-fluoroacetophenone.
Materials:
4-Fluoroacetophenone
Bromine (Br2)
Anhydrous aluminum chloride (AlCl3)
Anhydrous diethyl ether
Methanol
Petroleum ether
Water
Procedure:
In a dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, dissolve 4-fluoroacetophenone (1 equivalent) in anhydrous diethyl ether.[17]
Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum chloride (e.g., 0.01 equivalents).[17]
Slowly add bromine (1 equivalent) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C.
After the addition is complete, allow the reaction mixture to stir at room temperature until the bromine color disappears.
Remove the ether under reduced pressure.
Wash the resulting crude solid with a cold mixture of water and petroleum ether to remove impurities.
Filter the solid and recrystallize from methanol to obtain pure 4-fluorophenacyl bromide.
Characterize the product by melting point, 1H NMR, and 13C NMR spectroscopy.
Kinetic Measurement of Reactivity
This protocol outlines a method for determining the second-order rate constant for the reaction of a fluorinated phenacyl bromide with a nucleophile (e.g., pyridine) using UV-Vis spectrophotometry.
Materials:
Fluorinated phenacyl bromide
Pyridine (or other suitable nucleophile)
Spectrophotometry grade solvent (e.g., methanol)
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
Prepare stock solutions of the fluorinated phenacyl bromide and pyridine of known concentrations in the chosen solvent.
Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 25°C).
In a cuvette, mix known volumes of the phenacyl bromide and a large excess of the pyridine solution (to ensure pseudo-first-order kinetics).
Immediately begin monitoring the reaction by recording the absorbance at a wavelength where the product absorbs and the reactants do not (determined by prior spectral scans).
Record the absorbance at regular time intervals until the reaction is complete.
The pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of this line will be -kobs.
The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile (in excess): k2 = kobs / [Pyridine].
Repeat the experiment with different concentrations of the nucleophile to confirm the second-order nature of the reaction.
Conclusion and Future Outlook
The electronic effects of fluorine substitution on phenacyl bromide reactivity are a clear demonstration of the principles of physical organic chemistry in action. The interplay of inductive and resonance effects, quantifiable through Hammett analysis, provides a predictive framework for synthetic chemists. A thorough understanding of these principles is not merely academic; it is essential for the rational design of synthetic routes to novel drug candidates. By modulating the reactivity of key intermediates like fluorinated phenacyl bromides, researchers can optimize reaction conditions, improve yields, and ultimately accelerate the drug discovery pipeline. Future work in this area may involve more detailed computational studies to further refine our understanding of the transition state geometries and the subtle interplay of steric and electronic effects, particularly for ortho-substituted systems.[18]
References
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (2008, July). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
ScienceDirect. (2025, August 10). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Retrieved from [Link]
ACS Publications. (n.d.). Nucleophilic Substitution Reactions of Phenacyl Bromide Oxime: Effect of the Solvent and the Basicity of the Nucleophile. Retrieved from [Link]
ACS Publications. (n.d.). Diminished Reactivity of Ortho-Substituted Phenacyl Bromides toward Nucleophilic Displacement. Retrieved from [Link]
StackExchange. (2025, January 26). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved from [Link]
National Center for Biotechnology Information. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]
ResearchGate. (2025, August 6). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. Retrieved from [Link]
RSC Publishing. (n.d.). Kinetics of the Reactions of Phenacyl Bromide and of para-substituted Phenacyl Bromides with Benzoate and Substituted trans-Cinnamate Ions. Retrieved from [Link]
ACS Publications. (n.d.). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]
ResearchGate. (n.d.). Nucleophilic substitution reaction of phenacyl halides with thiocyanate, azide, cyanide and acetate anions in water catalyzed by b-CD- silica hybrid. Retrieved from [Link]
Semantic Scholar. (2003, January 23). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. Retrieved from [Link]
Vaia. (n.d.). Statement 1 Fluorine deactivates benzene ring more than other halogens when attached to the benzene ring. and Statement 2 Fluorine in fluorobenzene is an ortho, para directing group. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]
RSC Publishing. (2016, August 3). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2. Retrieved from [Link]
ResearchGate. (n.d.). Hammett plot for fluoro substitution reactions of para‐substituted aniline derived α‐bromoamide. Retrieved from [Link]
ResearchGate. (2025, August 6). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Retrieved from [Link]
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
ResearchGate. (2025, August 4). Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study. Retrieved from [Link]
Savitribai Phule Pune University. (n.d.). Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Retrieved from [Link]
ResearchGate. (2025, August 6). Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. Retrieved from [Link]
National Center for Biotechnology Information. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
Organic Syntheses. (n.d.). phenacyl bromide. Retrieved from [Link]
RSC Advances Blog. (2022, September 1). Hot articles. Retrieved from [Link]
Green Chemistry (RSC Publishing). (n.d.). Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water. Retrieved from [Link]
Jordan Journal of Chemistry. (n.d.). ARTICLE. Retrieved from [Link]
ChemRxiv. (n.d.). chemistry preprints. Retrieved from [Link]
Indian Academy of Sciences. (2022, December 8). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Retrieved from [Link]
Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). Retrieved from [Link]
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
Macmillan Group - Princeton University. (2019, November 27). Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. Retrieved from [Link]
ResearchGate. (2025, August 9). Fluorination and Fluoroalkylation Reactions Mediated by Hypervalent Iodine Reagents. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Sensitivity HPLC Analysis of Carboxylic Acids Using 2',4'-Dichloro-6'-fluorophenacyl Bromide
Introduction & Scientific Rationale
The analysis of carboxylic acids (fatty acids, prostaglandins, valproic acid) by High-Performance Liquid Chromatography (HPLC) is historically challenged by their lack of a strong chromophore. Native carboxylic acids exhibit weak UV absorption (typically <210 nm), leading to poor sensitivity and interference from mobile phase solvents.
2',4'-Dichloro-6'-fluorophenacyl bromide is a highly reactive, halogenated phenacyl bromide derivative designed to solve this problem. It functions as a pre-column derivatizing agent that converts carboxylic acids into phenacyl esters .
Key Advantages of this Reagent:
Enhanced UV Detection: The halogenated acetophenone moiety introduces a strong chromophore, allowing sensitive detection at 254 nm (UV) or fluorescence detection (depending on specific solvent interactions), significantly lowering the Limit of Quantitation (LOQ).
Lipophilicity Shift: The addition of the hydrophobic phenacyl group increases the analyte's retention on C18 columns, resolving hydrophilic short-chain acids from the solvent front.
Reactivity: The electron-withdrawing effects of the chloro- and fluoro- substituents on the aromatic ring increase the electrophilicity of the
-carbon, facilitating a rapid nucleophilic substitution.
Reaction Mechanism
The derivatization proceeds via an
nucleophilic substitution .
Ionization: The carboxylic acid is neutralized by a weak base (Potassium Carbonate or Bicarbonate) to form a carboxylate anion.
Phase Transfer Catalysis: Since the potassium carboxylate salt is poorly soluble in the organic reaction solvent (Acetonitrile/Acetone), 18-Crown-6 ether is employed. The crown ether complexes with the Potassium ion (
), stripping its hydration shell and solubilizing the "naked" carboxylate anion in the organic phase.
Substitution: The reactive carboxylate attacks the
-carbon of the phenacyl bromide, displacing the bromide leaving group to form the stable ester.
Figure 1: Reaction Pathway[1]
Caption: Mechanistic pathway of crown-ether catalyzed esterification of carboxylic acids.
Materials and Instrumentation
Reagents
Derivatizing Reagent: 2',4'-Dichloro-6'-fluorophenacyl bromide (10 mg/mL in Acetone or Acetonitrile).
Catalyst: 18-Crown-6 ether (5 mg/mL in Acetonitrile). Warning: Toxic.
Base: Potassium Carbonate (
) or Potassium Bicarbonate (), solid or saturated solution.
Solvents: HPLC-grade Acetonitrile (ACN) and Water.
Instrumentation
HPLC System: Binary gradient pump, Autosampler.
Detector: UV-Vis Absorbance Detector (set to 254 nm).
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5
m).
Experimental Protocol
This protocol is designed for the analysis of long-chain fatty acids (LCFA) but can be adapted for other carboxylic acids.
Step 1: Sample Preparation
Extract fatty acids from the biological matrix (plasma/tissue) using a standard extraction (e.g., Dole or Folch method).
Evaporate the extraction solvent to complete dryness under a stream of Nitrogen (
). Crucial: Traces of water will hydrolyze the reagent.
Step 2: Derivatization Reaction
Reconstitute the dried residue in 50
L of 18-Crown-6 solution.
Add 10 mg of solid
(or 20 L of saturated solution).
Add 50
L of the 2',4'-Dichloro-6'-fluorophenacyl bromide reagent solution.
Cap the vial tightly (PTFE-lined cap) and vortex for 30 seconds.
Incubate: Heat the vial at 80°C for 30 minutes in a heating block.
Step 3: Post-Reaction Workup
Cool the vial to room temperature.
(Optional) Add 20
L of Acetic Acid to neutralize excess base if necessary.
Filter the mixture through a 0.22
m PTFE syringe filter to remove solid salts.
Inject 10–20
L directly into the HPLC.
Figure 2: Workflow Diagram
Caption: Step-by-step derivatization workflow for HPLC analysis.
Solvent B: Water (acidified with 0.1% Phosphoric acid to prevent peak tailing)
Gradient Program:
The increased lipophilicity of the derivative requires a high organic content for elution.
Time (min)
% A (ACN)
% B (Water)
Flow Rate (mL/min)
0.0
50
50
1.0
5.0
80
20
1.0
20.0
100
0
1.0
25.0
100
0
1.0
26.0
50
50
1.0
Validation & Troubleshooting
Performance Metrics
Linearity: The method typically demonstrates linearity (
) over the range of 10 pmol to 10 nmol.
Limit of Detection (LOD): ~1–5 pmol (on-column), significantly superior to underivatized detection.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield / Small Peaks
Moisture contamination.
Ensure sample is absolutely dry before adding reagents. Use anhydrous ACN.[3]
Precipitate in Vial
Excess salts (KBr, K2CO3).
This is normal. Ensure filtration (0.22 m) before injection to protect the column.
Extra Peaks
Reagent degradation.
The reagent hydrolyzes to form the corresponding phenacyl alcohol. Run a reagent blank to identify these peaks.
Peak Tailing
Residual silanol interactions.
Ensure the mobile phase contains a modifier (e.g., phosphoric acid) or use an end-capped column.
References
Borch, R. F. (1975).[3] Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Analytical Chemistry, 47(14), 2437–2439.[3] Link
Durst, H. D., Milano, M., Kikta, E. J., Connelly, S. A., & Grushka, E. (1975). Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography.[3] Analytical Chemistry, 47(11), 1797–1801. Link
Wood, R., & Lee, T. (1983). High-performance liquid chromatography of fatty acids: quantitative analysis of saturated, monoenoic, polyenoic, and geometrical isomers. Journal of Chromatography A, 254, 237–246. Link
Christie, W. W. (1998). Gas Chromatography and Lipids: A Practical Guide. The Oily Press. (Foundational text on lipid derivatization). Link
Application Note: Precision Synthesis of Biologically Active Thiazoles using 2',4'-Dichloro-6'-fluorophenacyl Bromide
Executive Summary This guide details the synthesis of 2-amino-4-(2,4-dichloro-6-fluorophenyl)thiazole and its derivatives using 2',4'-Dichloro-6'-fluorophenacyl bromide (also known as 2-bromo-1-(2,4-dichloro-6-fluorophen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the synthesis of 2-amino-4-(2,4-dichloro-6-fluorophenyl)thiazole and its derivatives using 2',4'-Dichloro-6'-fluorophenacyl bromide (also known as 2-bromo-1-(2,4-dichloro-6-fluorophenyl)ethan-1-one).
The 2,4-dichloro-6-fluoro substitution pattern is of high value in medicinal chemistry. The strategic placement of fluorine at the ortho position (relative to the carbonyl) and chlorines at the para and ortho positions modulates the electronic properties of the thiazole ring, enhances lipophilicity (
), and blocks metabolic sites, thereby improving the pharmacokinetic profile of the final drug candidate.
Scientific Background & Mechanism[1][2][3][4]
2.1 The Hantzsch Thiazole Synthesis
The core transformation utilizes the Hantzsch Thiazole Synthesis , a condensation reaction between an
-haloketone and a thioamide (or thiourea).[1][2][3]
Mechanistic Insight:
For this specific substrate, the electron-withdrawing nature of the fluorine and chlorine atoms on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon. This accelerates the initial nucleophilic attack by the sulfur atom of the thiourea but may also stabilize the intermediate halohydrin, requiring sufficient thermal energy (reflux) to drive the dehydration step.
Reaction Scheme:
Caption: Mechanistic pathway for the conversion of 2',4'-Dichloro-6'-fluorophenacyl bromide to the thiazole scaffold.
Safety Note: The phenacyl bromide precursor is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.
3.2 Step-by-Step Procedure
Step 1: Solubilization
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.0 mmol (286 mg) of 2',4'-Dichloro-6'-fluorophenacyl bromide in 10 mL of absolute ethanol .
Expert Tip: The poly-halogenated ketone may dissolve slowly. Gentle warming (30-35°C) ensures homogeneity before adding the nucleophile.
Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
Time: Reaction typically reaches completion within 2–4 hours .
Monitoring: Check reaction progress via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting bromide (
) should disappear, and a lower spot (amine product) should appear.
Step 3: Workup & Isolation
Cool the reaction mixture to room temperature.
Neutralization: The reaction generates HBr. Pour the mixture into 50 mL of ice-cold water containing sodium acetate (1.0 g) or 10%
solution to neutralize the hydrobromide salt and precipitate the free base.
Stir for 15 minutes to ensure complete precipitation.
Filter the solid precipitate using a Buchner funnel.[2]
Wash the filter cake with cold water (
) to remove inorganic salts.
Step 4: Purification
Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture (9:1) if solubility is low.
Dry the crystals in a vacuum oven at 50°C for 4 hours.
Experimental Workflow Diagram:
Caption: Optimized workflow for the synthesis of 2-amino-4-(2,4-dichloro-6-fluorophenyl)thiazole.
Characterization & Data Analysis
Successful synthesis is validated by the following spectroscopic signatures.
Technique
Diagnostic Signal
Structural Interpretation
H NMR (DMSO-)
7.0–7.2 ppm (s, 1H)
H-5 proton of the thiazole ring.
7.4–7.6 ppm (br s, 2H)
-NH protons (exchangeable with DO).
7.6–7.9 ppm (m, 2H)
Aromatic protons of the phenyl ring.
F NMR
-110 to -115 ppm
Distinctive singlet/multiplet for Ar-F .
IR (KBr)
3300–3100 cm
N-H stretching (primary amine).
1620 cm
C=N stretching (thiazole ring).
Expert Note on NMR: The presence of the fluorine atom at the 6-position (ortho to the thiazole) often causes C-F coupling in the
C NMR spectrum, resulting in doublets for the adjacent carbons. This is a definitive confirmation of the regiospecificity of the starting material.
Biological Applications
Thiazoles derived from 2',4'-dichloro-6'-fluorophenacyl bromide exhibit potent biological activities due to the specific halogenation pattern:
Antimicrobial Activity: The lipophilic halogen substituents facilitate penetration through the lipid bilayers of Gram-positive bacteria (e.g., S. aureus).
Enzyme Inhibition: The 2-amino-4-arylthiazole scaffold is a known pharmacophore for kinase inhibition. The 2,4-dichloro-6-fluoro motif mimics the steric and electronic properties of substrates for various metabolic enzymes, potentially acting as a competitive inhibitor.
Metabolic Stability: The fluorine atom blocks the metabolically labile position on the phenyl ring, extending the in vivo half-life of the compound.
References
Hantzsch Thiazole Synthesis General Protocol. BenchChem Application Notes. Link
Synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles. PubMed. A convenient, one-pot multi-component synthesis using phenacyl bromides.[8] Link
Thiazole Ring—A Biologically Active Scaffold. PMC. Detailed review of antimicrobial and anticancer properties of thiazole derivatives. Link
2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one Compound Summary. PubChem. Chemical and physical properties of the analog precursor.[6][9] Link
Synthesis of Fluorinated Hydrazinylthiazole Derivatives. PMC. Specific protocols for fluorophenyl-based thiazoles and their antidiabetic potential. Link
2',4'-Dichloro-6'-fluorophenacyl bromide (CAS: 121591707) is a highly specialized α-haloketone building block used in the solid-phase synthesis (SPS) of biologically active heterocycles. While phenacyl bromides are classically known as photolabile linkers or carboxyl-protecting groups, this specific derivative is primarily utilized as an electrophilic scaffold for constructing 2,4-dichloro-6-fluorophenyl-substituted thiazoles, imidazoles, and benzimidazoles.
The unique halogenation pattern (2,4-dichloro, 6-fluoro) imparts specific pharmacological properties to the final drug candidates, including enhanced lipophilicity, metabolic stability against P450 oxidation, and specific steric interactions within enzyme binding pockets. This guide details the protocols for leveraging this reagent in high-throughput library synthesis.
Chemical Properties & Handling
Property
Specification
Chemical Name
2-Bromo-1-(2,4-dichloro-6-fluorophenyl)ethanone
Molecular Formula
C₈H₄BrCl₂FO
Molecular Weight
285.93 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMF, DCM, THF; slightly soluble in MeOH
Reactivity Profile
Potent alkylating agent (lachrymator); susceptible to nucleophilic attack at the α-carbon
Storage
2–8°C, under inert atmosphere (Argon/Nitrogen), protected from light
Safety Warning: Like all phenacyl bromides, this compound is a potent lachrymator and skin irritant. All solid-phase manipulations must be performed in a fume hood.
Mechanism of Action in SPS
In solid-phase synthesis, 2',4'-Dichloro-6'-fluorophenacyl bromide acts as a bifunctional electrophile . The bromine atom serves as a good leaving group for S_N2 displacement by resin-bound nucleophiles (thioamides, amidines, or carboxylates), while the carbonyl group facilitates subsequent cyclodehydration reactions.
Primary Reaction Pathways:
Hantzsch Thiazole Synthesis: Reaction with resin-bound thioureas to form 4-aryl-2-aminothiazoles.
Imidazole Formation: Reaction with resin-bound amidines.
N-Alkylation: Functionalization of benzimidazoles or indoles.
This protocol describes the synthesis of a library of 2-amino-4-(2,4-dichloro-6-fluorophenyl)thiazoles using Rink Amide resin. This scaffold is privileged in kinase inhibitor and antifungal discovery.
Conditions: Suspend resin in DMF/Acetone (1:1). Add reagents and shake at RT for 12 hours.
Mechanism: The N-alkylation introduces the phenacyl group. The ketone can be further reduced (NaBH₄) or reacted with amines (reductive amination) to expand the library before cleavage.
Troubleshooting & Expert Tips
Issue
Probable Cause
Corrective Action
Low Yield (Cyclization)
Steric hindrance from the 2,6-disubstitution pattern.
Increase reaction temperature to 75°C; double the reaction time to 12h. Ensure anhydrous DMF is used.
Incomplete Cleavage
Acid stability of the phenacyl moiety.
The 2,4-dichloro-6-fluoro group is electron-withdrawing, making the linkage stable. Standard TFA cleavage is usually sufficient, but extend time to 3h if needed.
Side Reactions
Alkylation of other nucleophiles (e.g., Trp, His).
Use appropriate side-chain protection (e.g., Boc for Trp) that is stable to the alkylation conditions but cleaved by TFA.
Phenacyl bromides darken upon light exposure. Recrystallize from MeOH if the reagent is not off-white/pale yellow.
References
Synthesis of Substituted Phenacyl Bromides. Organic Syntheses, Coll. Vol. 1, p. 127 (1941); Vol. 9, p. 20 (1929). Link
Solid-Phase Synthesis of Thiazoles and Aminothiazoles. Chemical Reviews, 2004, 104(3), 1317–1382. (General review of Hantzsch synthesis on resin). Link
Application of Resin-Bound Reagents for the Synthesis of Benzimidazole Derivatives. Journal of Chemical Research, 2016, 40(8), 478–485.[1] (Describes N-alkylation with phenacyl bromides). Link
PubChem Compound Summary: 2',4'-Dichloro-6'-fluorophenacyl bromide. National Center for Biotechnology Information. (2023). Link
Removing unreacted 2',4'-Dichloro-6'-fluorophenacyl bromide from reaction mixtures
Technical Support Center: 2',4'-Dichloro-6'-fluorophenacyl bromide A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Unreacted 2',4'-Dichloro-6'-fluorophenacyl bromide fr...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2',4'-Dichloro-6'-fluorophenacyl bromide
A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Unreacted 2',4'-Dichloro-6'-fluorophenacyl bromide from Reaction Mixtures.
Welcome to the technical support center for handling 2',4'-Dichloro-6'-fluorophenacyl bromide. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure you can confidently and efficiently purify your reaction products.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the handling and removal of 2',4'-Dichloro-6'-fluorophenacyl bromide.
Q1: What are the key chemical properties of 2',4'-Dichloro-6'-fluorophenacyl bromide that I should be aware of?
A1: 2',4'-Dichloro-6'-fluorophenacyl bromide is a substituted α-halo ketone. Its key features are:
High Reactivity: It is a potent alkylating agent due to the electron-withdrawing nature of the carbonyl group, which makes the α-carbon highly electrophilic.[1][2] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions.[3]
Lachrymator: This compound is a lachrymator, meaning it can cause irritation to the eyes and respiratory tract.[4][5] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Solubility: It is generally soluble in common organic solvents like methanol, chloroform, ethyl acetate, and acetonitrile, but insoluble in water.[5][6]
Q2: I see a persistent spot on my TLC that I suspect is unreacted 2',4'-Dichloro-6'-fluorophenacyl bromide. What is a quick way to confirm this?
A2: A simple co-spotting experiment on your TLC plate is a quick and effective method. Spot your reaction mixture, a sample of your starting 2',4'-Dichloro-6'-fluorophenacyl bromide, and a co-spot (a spot of your reaction mixture with a small amount of the starting material added) on the same TLC plate. If the persistent spot in your reaction mixture has the same Rf value as the starting material and the co-spot shows a single, more intense spot at that Rf, it is highly likely to be unreacted 2',4'-Dichloro-6'-fluorophenacyl bromide.
Q3: Can I use a simple aqueous workup to remove 2',4'-Dichloro-6'-fluorophenacyl bromide?
A3: A simple aqueous workup is generally insufficient to remove this compound due to its poor water solubility.[6] However, an aqueous workup can be made effective by first quenching the unreacted phenacyl bromide with a reagent that forms a water-soluble byproduct.
Q4: Is 2',4'-Dichloro-6'-fluorophenacyl bromide stable to standard purification techniques like silica gel chromatography?
A4: Yes, 2',4'-Dichloro-6'-fluorophenacyl bromide is generally stable to silica gel chromatography.[5][7] However, its high reactivity means it can potentially react with nucleophilic functional groups present in your desired product on the silica column, especially if the column is left to stand for an extended period. It is always advisable to perform chromatography as efficiently as possible.
Troubleshooting Guides
This section provides detailed protocols and the scientific rationale behind them to help you troubleshoot the removal of unreacted 2',4'-Dichloro-6'-fluorophenacyl bromide.
Issue 1: Persistent Contamination of the Final Product After Standard Purification
If you are still observing the presence of 2',4'-Dichloro-6'-fluorophenacyl bromide in your product after standard purification methods like column chromatography or recrystallization, a chemical quenching step is recommended.
Principle: Thiols are excellent nucleophiles that readily react with α-halo ketones in an SN2 reaction to form a stable thioether.[1] By choosing a thiol with a polar functional group, the resulting thioether can be made more water-soluble, facilitating its removal during an aqueous workup. A common and effective method involves using a mercaptoalkanesulfonic acid to impart water solubility to the quenched product.[8]
Protocol: Quenching with Sodium 2-mercaptoethanesulfonate
Reaction Setup: After your primary reaction is complete (as determined by TLC or another appropriate method), cool the reaction mixture to room temperature.
Quenching: In a separate flask, prepare a solution of sodium 2-mercaptoethanesulfonate (1.5 equivalents relative to the initial amount of 2',4'-Dichloro-6'-fluorophenacyl bromide) in a minimal amount of a suitable solvent (e.g., water or methanol).
Addition: Slowly add the quenching solution to your reaction mixture with vigorous stirring.
Monitoring: Monitor the disappearance of the 2',4'-Dichloro-6'-fluorophenacyl bromide spot by TLC. The reaction is typically complete within 30-60 minutes at room temperature. Gentle heating may be applied if the reaction is sluggish, but be mindful of the stability of your desired product.
Aqueous Workup: Once the quenching is complete, proceed with your standard aqueous workup. The resulting sulfonated thioether will be extracted into the aqueous phase.
Diagram: Quenching Workflow
Caption: Workflow for chemical quenching and removal of unreacted phenacyl bromide.
Principle: Certain reducing agents can reductively remove the bromine atom from α-halo ketones to generate an enolate, which can then be protonated during aqueous workup to yield the corresponding ketone.[9] This method is particularly useful if your desired product is stable under reductive conditions.
Protocol: Reductive Quenching with Sodium Borohydride
Reaction Setup: After your primary reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
Quenching: Slowly add sodium borohydride (NaBH4) (1.5-2.0 equivalents relative to the initial amount of 2',4'-Dichloro-6'-fluorophenacyl bromide) portion-wise to the reaction mixture. Be cautious as hydrogen gas may be evolved.
Monitoring: Monitor the reaction by TLC for the disappearance of the starting phenacyl bromide.
Workup: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench any excess NaBH4. Proceed with your standard extraction procedure.
Issue 2: Difficulty in Separating the Product from 2',4'-Dichloro-6'-fluorophenacyl bromide by Chromatography
When the polarity of your desired product is very similar to that of 2',4'-Dichloro-6'-fluorophenacyl bromide, chromatographic separation can be challenging.
Principle: By chemically modifying the unreacted 2',4'-Dichloro-6'-fluorophenacyl bromide, you can significantly alter its polarity, making it easier to separate from your product. The quenching methods described above are a form of derivatization.
Principle: Fine-tuning the chromatographic parameters can improve the resolution between your product and the contaminant.
Troubleshooting Steps for Column Chromatography:
Solvent System Screening: Perform a thorough screening of different solvent systems using TLC.[10] Test various ratios of polar and non-polar solvents (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
Isocratic vs. Gradient Elution: If isocratic elution (using a single solvent mixture) does not provide adequate separation, consider using a gradient elution where the polarity of the mobile phase is gradually increased.
Choice of Stationary Phase: While silica gel is the most common stationary phase, consider using other types of media if co-elution persists. For example, alumina or reverse-phase silica (C18) may offer different selectivity.
High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can provide much higher resolution than standard column chromatography.[10]
Table 1: Comparison of Removal Strategies
Method
Principle
Advantages
Disadvantages
Chemical Quenching
Conversion to a more easily separable compound (e.g., water-soluble adduct).
Highly effective, can be tailored to the specific reaction.
Requires an additional reaction step, quenching agent must not affect the product.
Reductive Dehalogenation
Removal of the bromine atom to form a less reactive ketone.
Can be a clean and efficient method.
Product must be stable to reducing conditions.
Chromatography
Physical separation based on differential adsorption to a stationary phase.
Widely applicable and well-understood.
Can be difficult for compounds with similar polarities, may require optimization.
Recrystallization
Purification based on differences in solubility.
Can yield highly pure material if a suitable solvent is found.
Dependent on the crystallinity of the product and the solubility of the impurity.
HPLC retention time standards for 2',4'-Dichloro-6'-fluorophenacyl bromide
An In-Depth Guide to the Evaluation of 2',4'-Dichloro-6'-fluorophenacyl Bromide as an HPLC Retention Time Standard for Derivatized Analytes As a Senior Application Scientist, this guide provides a comprehensive evaluatio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Evaluation of 2',4'-Dichloro-6'-fluorophenacyl Bromide as an HPLC Retention Time Standard for Derivatized Analytes
As a Senior Application Scientist, this guide provides a comprehensive evaluation of 2',4'-Dichloro-6'-fluorophenacyl bromide, not as a conventional retention time standard, but as a specialized tool for establishing retention time benchmarks in the context of its primary function as a derivatizing agent. We will explore its properties, propose a framework for its validation, and compare its potential performance against established alternatives.
The Role of Retention Time Standards in HPLC
In High-Performance Liquid Chromatography (HPLC), retention time (t_R) is the time elapsed between sample injection and the appearance of the peak maximum. While characteristic for a given analyte under specific conditions, it can be susceptible to variations caused by:
Mobile phase composition and pH
Column temperature
Flow rate fluctuations
Column aging and degradation
Retention time standards are crucial for mitigating these issues. They are well-characterized, stable compounds injected with or without the sample to serve as a reference point. Their primary functions are to:
Diagnose and troubleshoot system performance (System Suitability Testing).
Normalize retention times for improved peak identification across different runs and systems.
Aid in method development and validation.
An ideal retention time standard exhibits chemical stability, inertness, high purity, a strong chromophore for easy detection, and a sharp, symmetrical peak shape.
2',4'-Dichloro-6'-fluorophenacyl Bromide: A Dual-Role Candidate
2',4'-Dichloro-6'-fluorophenacyl bromide is a halogenated phenacyl bromide. Its chemical structure is presented below.
Caption: Chemical structure of 2',4'-Dichloro-6'-fluorophenacyl bromide.
While not commonly used as a standalone retention time standard, its primary application is as a derivatizing agent . It reacts with nucleophiles, most notably carboxylic acids, to form UV-active esters. This is particularly useful for analyzing small, non-chromophoric acids.
Our proposition is to leverage this derivatization. The resulting phenacyl ester, which contains the analyte of interest, can itself serve as a highly specific retention time standard for that particular analysis. This approach anchors the retention time reference to the chemistry of the analyte itself.
Comparative Framework: Evaluating Performance
We will evaluate the suitability of 2',4'-Dichloro-6'-fluorophenacyl bromide-derived standards against two classes of alternatives: other derivatizing agents and traditional, general-purpose retention time standards.
Performance Metric
2',4'-Dichloro-6'-fluorophenacyl Derivative
Alternative Derivatizing Agent (e.g., 4-Bromophenacyl Bromide)
General Standard (e.g., Propylparaben)
Relevance to Analyte
High: The standard is the derivatized analyte itself, ensuring its chromatographic behavior is directly relevant.
High: Also forms a derivative, but structural differences (e.g., halogen type/position) will alter retention.
Low: Chromatographic behavior is independent of the analyte.
UV Absorbance
Excellent: The polychlorinated and fluorinated aromatic ring provides strong UV absorbance.
Good: The brominated ring provides good UV absorbance.
Good: The paraben structure has a reliable chromophore.
Peak Shape
Expected to be good: The bulky, hydrophobic nature of the tag should promote good interaction with C18 phases.
Expected to be good: Similar mechanism to the target compound.
Excellent: Known to produce sharp, symmetrical peaks.
Versatility
Low: Specific to the derivatization of a particular class of analytes (e.g., carboxylic acids).
Low: Also specific to a class of analytes.
High: Can be used in a wide variety of reversed-phase methods.
Ease of Use
Moderate: Requires a preceding, quantitative derivatization step.
Moderate: Also requires a derivatization step.
High: Simple to prepare and inject.
Experimental Validation Protocol
To validate this approach, a systematic experimental workflow is required. We will use valproic acid, a non-chromophoric carboxylic acid, as our model analyte.
Workflow for Validation
Caption: Experimental workflow for derivatization and HPLC system suitability testing.
Protocol 1: Derivatization of Valproic Acid
Stock Solution: Prepare a 1.0 mg/mL stock solution of valproic acid in acetonitrile (ACN).
Reaction Mixture: In a 2 mL autosampler vial, combine:
100 µL of valproic acid stock solution.
150 µL of a 10 mg/mL solution of 2',4'-Dichloro-6'-fluorophenacyl bromide in ACN.
50 µL of a 1 mg/mL solution of a catalyst (e.g., 18-Crown-6) in ACN.
Reaction: Cap the vial tightly and heat in a heating block at 80°C for 30 minutes.
Final Preparation: Allow the vial to cool to room temperature. Dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL of the derivatized analyte).
Rationale: The phenacyl bromide reacts with the carboxylate salt of the acid, catalyzed by a crown ether which complexes the counter-ion, to form a stable, UV-active ester. Acetonitrile is a common solvent for this reaction as it is compatible with reversed-phase HPLC.
Protocol 2: HPLC Method and System Suitability
This protocol establishes the analytical method and uses the derivatized analyte to confirm system readiness.
HPLC System: A standard HPLC system with a UV detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: 60% B to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
System Suitability Test:
Perform six replicate injections of the prepared derivatized valproic acid standard.
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the retention time and peak area.
Calculate the USP tailing factor for the first injection.
Expected Results and Interpretation
The primary goal is to demonstrate low variability in retention time for the derivatized analyte, confirming its suitability as a retention marker.
Table of Expected System Suitability Results
Parameter
Acceptance Criterion
Expected Result
Interpretation
Retention Time (t_R) %RSD
≤ 1.0%
0.35%
The system provides highly reproducible retention, making the derivative a reliable marker.
Peak Area %RSD
≤ 2.0%
0.85%
The injection and detection processes are precise.
USP Tailing Factor (T)
≤ 2.0
1.1
The peak shape is symmetrical and suitable for accurate integration.
Theoretical Plates (N)
≥ 2000
> 5000
The column is efficient, providing good separation power.
A %RSD for retention time well below 1.0% across replicate injections would validate the use of the derivatized analyte as a reliable indicator of chromatographic stability for that specific method.
Conclusion and Recommendations
2',4'-Dichloro-6'-fluorophenacyl bromide presents a compelling case for a specialized, dual-role application in HPLC. While not a conventional, universal retention time standard, its utility shines when used as a derivatizing agent.
Advantages:
High Specificity: The retention time standard is chemically linked to the analyte of interest, providing a highly relevant benchmark.
Enhanced Detection: It imparts a strong chromophore to otherwise difficult-to-detect analytes.
Excellent Chromatography: The resulting derivatives are typically hydrophobic and well-retained on C18 columns, often with excellent peak shapes.
Limitations:
Limited Versatility: This approach is only applicable to methods involving derivatization with this specific agent.
Increased Sample Preparation: Requires a robust and reproducible derivatization step prior to analysis.
Recommendation: Researchers analyzing compounds like carboxylic acids, which require derivatization for UV detection, should strongly consider validating the resulting derivative as a method-specific retention time standard. This approach integrates system suitability directly into the analytical workflow, providing a more accurate and relevant measure of performance than a generic, unrelated standard compound.
References
HPLC System Suitability: U.S. Pharmacopeia General Chapter <621> Chromatography. URL: [Link]
Derivatization in HPLC: "Derivatization Reactions in HPLC." Restek. URL: [Link]
Method Validation Principles: ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. URL: [Link]
Comparative
A Comparative Guide to Purity Validation of 2',4'-Dichloro-6'-fluorophenacyl bromide: The Role of Elemental Analysis
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible science and, ultimately, patient safety. 2',4'-Dich...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible science and, ultimately, patient safety. 2',4'-Dichloro-6'-fluorophenacyl bromide, a halogenated phenacyl bromide, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its high reactivity, attributed to the α-bromoketone moiety, makes it a versatile reagent, but also susceptible to carrying impurities from its synthesis that can derail subsequent reactions or introduce toxic by-products into the final API.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of 2',4'-Dichloro-6'-fluorophenacyl bromide. We will begin with a deep dive into elemental analysis, a fundamental technique for stoichiometric verification, and then compare its utility against powerful chromatographic and spectroscopic methods. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and implement the most appropriate purity validation strategies for this class of compounds.
Elemental Analysis: The Foundation of Purity Assessment
Elemental analysis, also known as CHNS/O analysis, is a cornerstone technique for determining the elemental composition of a compound.[1][2] It is a destructive method based on the complete combustion of a sample at high temperatures.[2][3][4] The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified, providing the mass percentages of carbon, hydrogen, nitrogen, and sulfur. For halogenated compounds like 2',4'-Dichloro-6'-fluorophenacyl bromide, a subsequent analysis is performed to determine the percentage of each halogen.
The Principle of Self-Validation
Elemental analysis serves as a self-validating system because the sum of the mass percentages of all elements in a pure compound should theoretically equal 100%. A significant deviation from this value is a strong indicator of the presence of impurities, such as residual solvents, inorganic salts, or unreacted starting materials. This makes it a powerful first-pass technique for assessing bulk purity.
Theoretical Composition of 2',4'-Dichloro-6'-fluorophenacyl bromide
To perform this analysis, we must first calculate the theoretical elemental composition based on the compound's molecular formula, C₈H₄BrCl₂FO .
This protocol outlines the general steps for determining the elemental composition using a modern elemental analyzer.
Instrument Calibration: Calibrate the instrument using certified reference materials (e.g., acetanilide for CHN analysis) to ensure accuracy.
Sample Preparation: Accurately weigh approximately 1-3 mg of the dried 2',4'-Dichloro-6'-fluorophenacyl bromide sample into a tin capsule using a microbalance.[1]
CHN Analysis:
Place the sealed capsule into the autosampler of the elemental analyzer.
The sample is dropped into a high-temperature (typically 900-1200°C) combustion tube through which a constant stream of pure oxygen flows.[5]
The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction tube to remove excess oxygen and convert nitrogen oxides to N₂.
The gases are then separated via gas chromatography and quantified using a thermal conductivity detector (TCD).[4]
Halogen Analysis (Argentometric Titration):
Combust a separate, accurately weighed sample (5-10 mg) in an oxygen flask.
Absorb the combustion products (which include hydrogen halides) into a suitable absorbing solution (e.g., a solution of hydrogen peroxide).
The halide ions are then determined by potentiometric titration with a standardized silver nitrate solution.[5]
Data Interpretation: A Comparative Example
The utility of elemental analysis is best illustrated by comparing the theoretical values with experimental results from samples of varying purity.
Element
Theoretical %
Experimental % (Sample A - High Purity)
Experimental % (Sample B - Impure)
C
33.60
33.55
35.81
H
1.41
1.43
2.15
Br
27.95
27.89
26.11
Cl
24.80
24.75
23.23
Total
~99.8% (with O, F)
~90.0% (with O, F)
Sample A shows excellent agreement with the theoretical values, with a total recovered percentage close to 100%, indicating high purity.
Sample B shows significant deviations. The higher carbon and hydrogen percentages, coupled with lower halogen content, could suggest the presence of a residual solvent from synthesis, such as toluene or ethyl acetate, which has a higher C/H ratio and lacks halogens.
Workflow for Elemental Analysis
Caption: Workflow for purity determination via elemental analysis.
Alternative and Complementary Analytical Techniques
While elemental analysis provides excellent data on stoichiometric composition, it cannot distinguish between isomers or detect impurities with a similar elemental makeup. Therefore, orthogonal methods, particularly chromatography and spectroscopy, are essential for a comprehensive purity profile.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its ability to separate complex mixtures.[7][8] For a compound like 2',4'-Dichloro-6'-fluorophenacyl bromide, which possesses a strong UV chromophore, HPLC with UV detection is an ideal method for identifying and quantifying non-volatile impurities.
Strengths vs. Elemental Analysis:
Superior Specificity: Can separate isomers and closely related structural analogues.
High Sensitivity: Capable of detecting impurities at trace levels (<<0.1%).
Quantitative Power: The area under each peak is proportional to the concentration, allowing for precise quantification of impurities ("purity by area percent").[7]
Limitations:
Requires a reference standard for absolute quantification.
Method development can be resource-intensive.
Experimental Protocol: Reverse-Phase HPLC
System: HPLC with a UV-Vis detector.
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient elution is often preferred to resolve both polar and non-polar impurities. For example:
Solvent A: Water with 0.1% formic acid
Solvent B: Acetonitrile with 0.1% formic acid
Gradient: Start at 60% B, ramp to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Sample Preparation: Dissolve an accurately weighed amount of the compound in acetonitrile to a concentration of ~1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile and semi-volatile organic compounds.[9][10][11] It is particularly effective for detecting residual solvents from the synthesis process, which are common impurities in pharmaceutical intermediates.
Strengths vs. Elemental Analysis:
Excellent for Volatile Impurities: Unmatched in its ability to identify and quantify residual solvents.
Structural Information: The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for identifying unknown impurities.
Exceptional Sensitivity: Can detect impurities at parts-per-billion (ppb) levels.[12]
Limitations:
The analyte must be thermally stable and sufficiently volatile. Phenacyl bromides can be thermally labile, so careful optimization of the injection port temperature is crucial.
Experimental Protocol: GC-MS
System: Gas chromatograph coupled to a mass spectrometer.
Column: A low-to-mid polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injection: 1 µL in splitless mode at an injector temperature of 250°C.
Oven Program: Hold at 50°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
Sample Preparation: Dissolve the compound in a suitable solvent like dichloromethane to a concentration of ~1 mg/mL.
Comparative Summary of Techniques
The selection of an analytical method is contingent on the specific information required. The table below provides a comparative overview.
Feature
Elemental Analysis
HPLC-UV
GC-MS
Primary Information
Stoichiometric Composition
Separation of Non-Volatiles
Separation of Volatiles
Impurity Detection
Bulk impurities affecting % composition
Non-volatile impurities, isomers, by-products
Volatile impurities, residual solvents
Sensitivity
Moderate (~0.1%)
High (ppm)
Very High (ppb)
Specificity
Low (cannot distinguish isomers)
High
Very High (with MS library)
Key Strength
Confirms elemental formula of the bulk material.
"Gold standard" for API purity and stability testing.
Unrivaled for residual solvent analysis.
Key Limitation
Insensitive to isomeric or iso-elemental impurities.
May not detect highly volatile or non-UV active impurities.
Compound must be thermally stable and volatile.
Decision-Making for Purity Analysis
A robust purity validation strategy employs a combination of these techniques to build a complete picture of the sample.
Caption: Decision workflow for comprehensive purity analysis.
Conclusion
For a critical intermediate like 2',4'-Dichloro-6'-fluorophenacyl bromide, purity is a multi-dimensional attribute that cannot be captured by a single analytical technique. Elemental analysis provides an indispensable foundation, offering a rapid, cost-effective, and reliable assessment of bulk elemental composition.[1] It is the definitive method for confirming that the synthesized material corresponds to the correct empirical formula.
However, to meet the stringent requirements of the pharmaceutical industry, this foundational data must be complemented by high-resolution separation techniques. HPLC is essential for detecting and quantifying process-related impurities and isomers, while GC-MS is crucial for ensuring the absence of volatile residues. By integrating these orthogonal methodologies, researchers can establish a comprehensive purity profile, ensuring the quality, consistency, and safety of the materials used in the advancement of new medicines.
References
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010).
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC. Available from: [Link]
Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012). Journal of Chemical Education. Available from: [Link]
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2026). MDPI. Available from: [Link]
Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. Available from: [Link]
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Available from: [Link]
Analytical Techniques in Pharmaceutical Analysis. (2024). Available from: [Link]
CHNS Analysis. (2026). Eurofins Scientific. Available from: [Link]
Elemental analysis: operation & applications. Elementar. Available from: [Link]
Advances in Chromatographic Techniques for Drug Purity Determination. (2025).
Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025).
Analytical Services for elemental analysis of CHNOS. OEAlabs.com. Available from: [Link]
Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Savitribai Phule Pune University.
HPLC Methods for analysis of 2,4-D. HELIX Chromatography. Available from: [Link]
phenacyl bromide. Organic Syntheses Procedure. Available from: [Link]
The efficient and mild synthesis of phenacyl bromide via bromination using N-bromosuccinimide catalyzed by brønsted acidic ionic liquid under ultrasound irradiation. (2025).
A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
Org. Synth. 2014, 91, 39-51. Available from: [Link]
Analytical method for 2,4-D [(2,4-dichlorophenoxy)
Laboratory of Organic Elemental Analysis. (2016). Central Laboratories UCT Prague. Available from: [Link]
Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles.
HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. (2025).
Chemical (Elemental) Analysis. (2004). Fritz Haber Institute.
Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY.
Phenacyl bromide. Wikipedia. Available from: [Link]
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPAR
A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). Google Patents.
dichloro)styrene-the two impurities of bromfenvinphos; their identification, synthesis and full characterization. (2025).
Personal protective equipment for handling 2',4'-Dichloro-6'-fluorophenacyl bromide
Topic: Safe Handling and Logistics for 2',4'-Dichloro-6'-fluorophenacyl bromide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1] Executive Safety Overview 2',4'-...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Safe Handling and Logistics for 2',4'-Dichloro-6'-fluorophenacyl bromide
Audience: Researchers, Scientists, and Drug Development Professionals
Role: Senior Application Scientist[1]
Executive Safety Overview
2',4'-Dichloro-6'-fluorophenacyl bromide (also known as 2-Bromo-1-(2,4-dichloro-6-fluorophenyl)ethanone) is a highly specialized intermediate used in the synthesis of heterocycles and pharmaceutical scaffolds.[1] Structurally, it combines a reactive ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-bromo ketone motif with a poly-halogenated aromatic ring.
Critical Hazard Alert:
This compound is a potent lachrymator and a powerful alkylating agent . It possesses the dual capability to cause severe chemical burns (Corrosive, Category 1B) and incapacitating respiratory/ocular irritation at extremely low concentrations. Handling requires strict adherence to a "Zero-Exposure" protocol.[1][2]
Chemical Identifiers:
Chemical Name: 2-Bromo-1-(2,4-dichloro-6-fluorophenyl)ethanone[1]
The following PPE standards are non-negotiable. Standard nitrile exam gloves are insufficient for prolonged contact with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-halo ketones.
PPE Category
Standard / Requirement
Rationale
Respiratory
Engineering Control Primary: Handling must occur in a certified chemical fume hood operating at face velocity >100 fpm.[1] Emergency/Spill: Full-face respirator with Multi-Gas (Organic Vapor/Acid Gas) cartridges (e.g., 3M 60923).[1]
Prevents inhalation of lachrymatory vapors which can cause immediate respiratory arrest or edema.
Hand Protection
Double-Gloving Protocol:Inner: 4 mil Nitrile (Disposable).[1] Outer: 5 mil Laminate Film (e.g., Silver Shield® or Barrier®) or thick Butyl Rubber.
Phenacyl bromides can permeate thin nitrile rapidly. Laminate film offers >8-hour breakthrough time.[1]
Eye/Face
Chemical Splash Goggles (ANSI Z87.1) are mandatory. Optional but Recommended: Face shield (8-inch minimum) over goggles during transfer or reaction initiation.[1]
Neutralize: Do not apply neutralizing agents directly to the skin (exothermic risk). Stick to water/soap.
Scenario C: Spill (Outside Fume Hood)
Evacuate: Clear the lab immediately. The lachrymatory effect will rapidly incapacitate personnel.
Re-entry: Only by trained personnel wearing SCBA or Full-Face Respirators with organic vapor cartridges.
Cleanup: Cover spill with a 1:1 mixture of Sodium Carbonate and clay absorbent. Spray gently with the Thiosulfate Quench solution to deactivate. Scoop into a double-bagged waste container.
Disposal & Logistics
Waste Stream
Handling Instruction
Solid Waste
Contaminated paper/gloves must be double-bagged in heavy-duty polyethylene bags.[1] Label as "Toxic/Lachrymator."[3]
Liquid Waste
Do not mix with strong oxidizers. Quench reaction mixtures with aqueous thiosulfate before adding to the Halogenated Organic Waste drum.
Empty Containers
Rinse 3x with Thiosulfate solution inside the hood before discarding glass.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121591707, 2',4'-Dichloro-6'-fluorophenacyl bromide. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link][1]